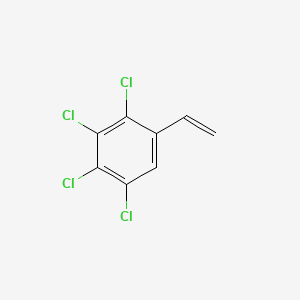
Benzene, ethenyl-, tetrachloro deriv.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, ethenyl-, tetrachloro deriv., also known as tetrachlorostyrene, is a derivative of benzene where four chlorine atoms are substituted onto the benzene ring along with an ethenyl group. This compound is part of the larger family of chlorinated aromatic hydrocarbons, which are known for their diverse applications in various fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzene, ethenyl-, tetrachloro deriv. typically involves the chlorination of styrene. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions often include maintaining a controlled temperature to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where styrene is reacted with chlorine gas in a reactor equipped with temperature control and efficient mixing. The product is then purified through distillation or recrystallization to obtain the desired tetrachlorinated derivative.
Types of Reactions:
Oxidation: Benzene, ethenyl-, tetrachloro deriv. can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the removal of chlorine atoms or reduction of the ethenyl group.
Substitution: Electrophilic substitution reactions are common for this compound, where the chlorine atoms can be replaced by other substituents such as nitro groups or alkyl groups using reagents like nitric acid or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nitric acid, alkyl halides, Lewis acids as catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, aldehydes.
Reduction: Dechlorinated products, alkanes.
Substitution: Nitro derivatives, alkylated benzene derivatives.
Applications De Recherche Scientifique
Benzene, ethenyl-, tetrachloro deriv. has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of benzene, ethenyl-, tetrachloro deriv. involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as enzyme inhibition or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Tetrachlorobenzene: Similar in structure but lacks the ethenyl group.
Trichlorostyrene: Contains three chlorine atoms and an ethenyl group.
Pentachlorobenzene: Contains five chlorine atoms but no ethenyl group.
Uniqueness: Benzene, ethenyl-, tetrachloro deriv. is unique due to the presence of both the ethenyl group and four chlorine atoms, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with other chlorinated benzene derivatives.
Propriétés
Numéro CAS |
71489-58-2 |
|---|---|
Formule moléculaire |
C8H4Cl4 |
Poids moléculaire |
241.9 g/mol |
Nom IUPAC |
1,2,3,4-tetrachloro-5-ethenylbenzene |
InChI |
InChI=1S/C8H4Cl4/c1-2-4-3-5(9)7(11)8(12)6(4)10/h2-3H,1H2 |
Clé InChI |
ZZJOHDHIBGSYCC-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC(=C(C(=C1Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


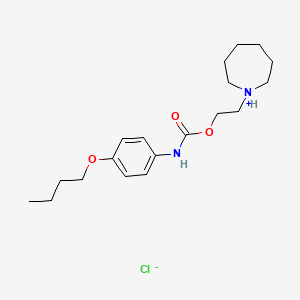
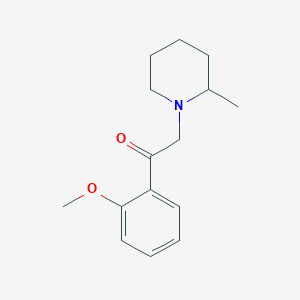




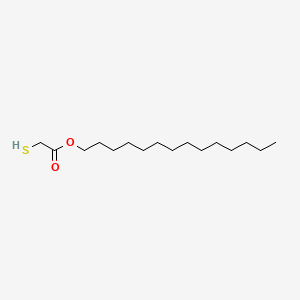
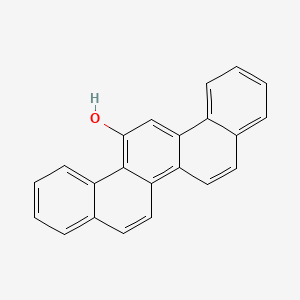
![(2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13752830.png)

![7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one](/img/structure/B13752833.png)



